molecular formula C17H13N3O3 B11043388 2,4-dioxo-N,3-diphenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

2,4-dioxo-N,3-diphenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B11043388
M. Wt: 307.30 g/mol
InChI Key: QLDXXBVAKINDQP-UHFFFAOYSA-N
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Description

2,4-DIOXO-N~5~,3-DIPHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with phenyl groups and a carboxamide group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-DIOXO-N~5~,3-DIPHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE typically involves the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as triethylamine or p-toluenesulfonic acid. The reaction mixture is then heated to facilitate the formation of the pyrimidine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Solvent extraction and recrystallization are commonly employed to purify the compound .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products:

Scientific Research Applications

2,4-DIOXO-N~5~,3-DIPHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-DIOXO-N~5~,3-DIPHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

  • 2,4-Dioxo-1,3-diphenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
  • 3,5-Diphenyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine

Comparison: While these compounds share a similar core structure, 2,4-DIOXO-N~5~,3-DIPHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE is unique due to its specific substitution pattern and functional groups. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H13N3O3

Molecular Weight

307.30 g/mol

IUPAC Name

2,4-dioxo-N,3-diphenyl-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C17H13N3O3/c21-15(19-12-7-3-1-4-8-12)14-11-18-17(23)20(16(14)22)13-9-5-2-6-10-13/h1-11H,(H,18,23)(H,19,21)

InChI Key

QLDXXBVAKINDQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC=CC=C3

Origin of Product

United States

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